molecular formula C5H11N3Si B101942 1-Trimethylsilyl-1,2,4-triazole CAS No. 18293-54-4

1-Trimethylsilyl-1,2,4-triazole

Cat. No.: B101942
CAS No.: 18293-54-4
M. Wt: 141.25 g/mol
InChI Key: WPSPBNRWECRRPK-UHFFFAOYSA-N
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Description

1-Trimethylsilyl-1,2,4-triazole is a chemical compound with the molecular formula C5H11N3Si. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its unique properties and applications in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Trimethylsilyl-1,2,4-triazole can be synthesized through several methods. One common method involves the reaction of 1,2,4-triazole with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include purification steps such as fractional distillation under inert atmosphere to ensure the compound’s stability and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Trimethylsilyl-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-Trimethylsilyl-1,2,4-triazole is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable reagent in synthetic chemistry and a useful intermediate in the production of various triazole derivatives .

Properties

IUPAC Name

trimethyl(1,2,4-triazol-1-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11N3Si/c1-9(2,3)8-5-6-4-7-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSPBNRWECRRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066355
Record name 1H-1,2,4-Triazole, 1-(trimethylsilyl)-
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Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18293-54-4
Record name 1-Trimethylsilyl-1,2,4-triazole
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Record name 1-Trimethylsilyl-1,2,4-triazole
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Record name 1H-1,2,4-Triazole, 1-(trimethylsilyl)-
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Record name 1H-1,2,4-Triazole, 1-(trimethylsilyl)-
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Record name 1-trimethylsilyl-1,2,4-triazole
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Record name 1-TRIMETHYLSILYL-1,2,4-TRIAZOLE
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Synthesis routes and methods

Procedure details

23.4 ml (0.11 mole) of hexamethyldisilazane were added to a mixture consisting of 10.35 g (0.15 mole) of 1,2,4-triazole and 127 mg (0.75 mmole) of saccharin heated to 126° C. and evolution of ammonia started immediately. After refluxing for 30 minutes, the calculated amount of ammonia was evolved as determined by the method described in Example 1A. Vacuum distillation yielded 19.37 g (91.6%) of 1-trimethylsilyl-1,2,4-triazole boiling at 76.5°-78.0° C. at 12 mm Hg and nD 25=1.4592.
Quantity
23.4 mL
Type
reactant
Reaction Step One
Quantity
10.35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
127 mg
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Trimethylsilyl-1,2,4-triazole
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1-Trimethylsilyl-1,2,4-triazole
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1-Trimethylsilyl-1,2,4-triazole
Reactant of Route 4
1-Trimethylsilyl-1,2,4-triazole
Reactant of Route 5
1-Trimethylsilyl-1,2,4-triazole
Reactant of Route 6
1-Trimethylsilyl-1,2,4-triazole
Customer
Q & A

Q1: What is unique about the structure of 1-trimethylsilyltetrazole compared to 1-trimethylsilyl-1,2,4-triazole?

A: Research using gas-phase electron diffraction (GED) and X-ray diffraction revealed distinct structural features of both compounds. 1-trimethylsilyltetrazole exhibits a significant difference (~15.5°) between the CNSi and NNSi angles. This asymmetry is primarily attributed to the inherent properties of the tetrazole ring rather than a short Si-N interaction [].

Q2: How does this compound react with sulfur tetrafluoride (SF4)?

A: this compound reacts with SF4 to form bis(1,2,4-triazole)sulfur difluoride in high yield []. In the resulting molecule, the two triazole rings occupy equatorial positions around the central sulfur atom, with the rings positioned almost parallel to each other and the F-S-F axis [].

Q3: Can this compound be used as a protecting group for amines?

A: While this compound itself is not used as a protecting group for amines, a closely related compound, 1-tert-butoxycarbonyl-1,2,4-triazole, serves this purpose effectively []. This reagent, readily synthesized from this compound or commercially available, enables the introduction of the tert-butoxycarbonyl protecting group onto amines [].

Q4: How does this compound compare to imidazole in its reactivity with perfluorocycloalkenes?

A: Both this compound and imidazole act as nucleophiles in reactions with perfluorocycloalkenes, substituting fluorine atoms to yield di- and multiazole-substituted fluorocyclic products []. Interestingly, both azoles exhibit reactivity towards both vinylic and allylic fluorine atoms, with the degree of substitution influenced by the stoichiometry of the reaction [].

Q5: Are there any known metal complexes containing the 1,2,4-triazolate anion?

A: Yes, research has led to the synthesis and characterization of cluster complexes incorporating the 1,2,4-triazolate anion. One example is the cluster (Bu4N)2[Mo6X8(N3C2H2)6], where X can be either bromine or iodine, showcasing the ability of 1,2,4-triazolate to act as a ligand in coordination chemistry [].

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